molecular formula C12H8O5 B2991024 5-(5-Formylfuran-2-yl)-2-hydroxybenzoic acid CAS No. 330977-65-6

5-(5-Formylfuran-2-yl)-2-hydroxybenzoic acid

Cat. No.: B2991024
CAS No.: 330977-65-6
M. Wt: 232.191
InChI Key: CYEKBFDCMORSFM-UHFFFAOYSA-N
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Description

5-(5-Formylfuran-2-yl)-2-hydroxybenzoic acid is an organic compound that features both a furan ring and a benzoic acid moiety. This compound is of interest due to its unique structural properties, which make it a valuable intermediate in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-Formylfuran-2-yl)-2-hydroxybenzoic acid typically involves the formylation of furan derivatives followed by coupling with a hydroxybenzoic acid derivative. One common method involves the use of 5-formylfuran-2-boronic acid as a starting material, which undergoes Suzuki-Miyaura coupling with a suitable benzoic acid derivative under palladium-catalyzed conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The process typically involves the use of palladium catalysts, boronic acids, and appropriate solvents under controlled temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions

5-(5-Formylfuran-2-yl)-2-hydroxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

    Oxidation: 5-(5-Carboxyfuran-2-yl)-2-hydroxybenzoic acid.

    Reduction: 5-(5-Hydroxymethylfuran-2-yl)-2-hydroxybenzoic acid.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

5-(5-Formylfuran-2-yl)-2-hydroxybenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-(5-Formylfuran-2-yl)-2-hydroxybenzoic acid involves its interaction with specific molecular targets and pathways. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. Additionally, the hydroxyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(5-Formylfuran-2-yl)-2-hydroxybenzoic acid is unique due to the presence of both a formyl group and a hydroxyl group on a benzoic acid moiety, which allows for diverse chemical reactivity and potential biological activities. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

5-(5-formylfuran-2-yl)-2-hydroxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8O5/c13-6-8-2-4-11(17-8)7-1-3-10(14)9(5-7)12(15)16/h1-6,14H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYEKBFDCMORSFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC=C(O2)C=O)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

330977-65-6
Record name 5-(5-formylfuran-2-yl)-2-hydroxybenzoic acid
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